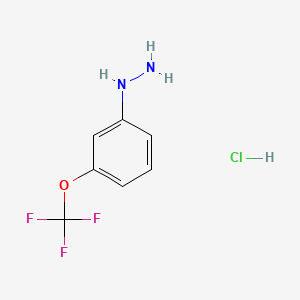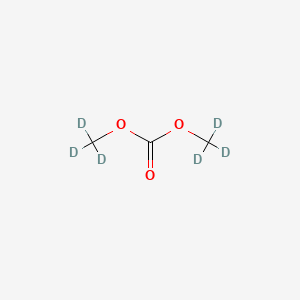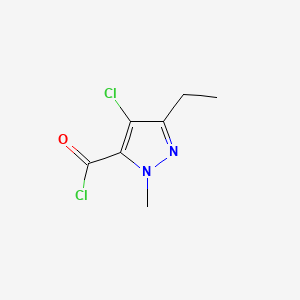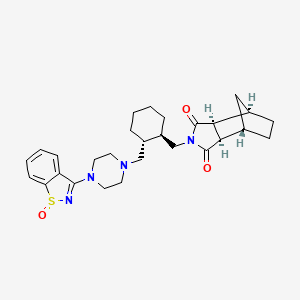
beta-Farnesene - d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Farnesene is an advanced molecule with promising applications in agriculture, the cosmetics industry, pharmaceuticals, and bioenergy . It is an acyclic sesquiterpene compound .
Synthesis Analysis
The synthesis of beta-Farnesene has been achieved through various methods. One approach involves the use of engineered Yarrowia lipolytica, where an efficient biosynthetic pathway for beta-Farnesene production was established via iterative enhancement of multiple genes . Overexpression of mevalonate pathway genes and screening of beta-Farnesene synthase resulted in a beta-Farnesene titer of 245 mg/L in glucose media . Another study revealed that by over-adding 20 different amino acids/nucleobases to induce fluctuations in the production of beta-Farnesene, the changes in intracellular metabolites in the beta-Farnesene titer-increased group were analyzed using non-targeted metabolomics .Molecular Structure Analysis
The molecular formula of beta-Farnesene is C15H24 . Its average mass is 204.351 Da and its mono-isotopic mass is 204.187805 Da .Chemical Reactions Analysis
The production of beta-Farnesene involves various chemical reactions. For instance, the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium increased the beta-Farnesene titer in the shake flask to 1054.8 mg/L, a 48.5% increase from the initial strain .Mecanismo De Acción
The mechanism of action of beta-Farnesene involves the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium . This leads to an increase in its level, promoting the synthesis of the CoA portion in acetyl-CoA, playing a key role in the enhancement of beta-Farnesene titer .
Safety and Hazards
Direcciones Futuras
The future directions for beta-Farnesene research involve the sustainable production of beta-Farnesene from lignocellulosic biomass via engineered Yarrowia lipolytica . This shows great potential for the environmentally friendly and economical process for beta-Farnesene biosynthesis . Moreover, beta-Farnesene, used as an intermediary in aviation fuel, contributes to bio-aviation fuel . Compared to traditional aviation fuel, bio-aviation fuel can reduce greenhouse gas emissions by 50% to 90% over its full life-cycle, resulting in a markedly significant CO2 emission reduction effect .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of beta-Farnesene - d6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Farnesene", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetic acid", "Sodium acetate", "Sodium sulfate", "Magnesium sulfate", "Hexane", "Chloroform", "Methylene chloride", "Ethyl acetate", "Toluene", "Diethyl ether", "Acetone", "Sodium bicarbonate" ], "Reaction": [ "The first step involves the reduction of Farnesene with sodium borohydride in deuterium oxide to obtain beta-Farnesene - d6.", "The product is then purified using a combination of solvent extraction and drying with sodium sulfate and magnesium sulfate.", "In the second step, beta-Farnesene - d6 is subjected to a deuterium gas exchange reaction with hydrochloric acid in deuterium oxide to obtain deuterated beta-Farnesene - d6.", "The product is then purified using a combination of solvent extraction and drying with sodium sulfate and magnesium sulfate.", "In the third step, deuterated beta-Farnesene - d6 is subjected to a Wittig reaction with methanol and sodium hydroxide to obtain a deuterated aldehyde intermediate.", "The product is then purified using a combination of solvent extraction and drying with sodium sulfate and magnesium sulfate.", "In the fourth step, the deuterated aldehyde intermediate is subjected to a Grignard reaction with ethyl magnesium bromide in diethyl ether to obtain a deuterated alcohol intermediate.", "The product is then purified using a combination of solvent extraction and drying with sodium sulfate and magnesium sulfate.", "In the fifth step, the deuterated alcohol intermediate is subjected to a dehydration reaction with acetic acid and sodium acetate in toluene to obtain a deuterated alkene intermediate.", "The product is then purified using a combination of solvent extraction and drying with sodium sulfate and magnesium sulfate.", "In the final step, the deuterated alkene intermediate is subjected to a hydrogenation reaction with hydrogen gas and palladium on carbon in methanol to obtain beta-Farnesene - d6.", "The product is then purified using a combination of solvent extraction and drying with sodium sulfate and magnesium sulfate." ] } | |
Número CAS |
1092965-77-9 |
Fórmula molecular |
C15H18D6 |
Peso molecular |
210.39 |
Pureza |
95% min. |
Sinónimos |
beta-Farnesene - d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




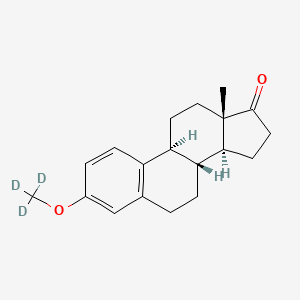
![3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide](/img/structure/B590965.png)
